ethyl 2,3-diamino-5-bromobenzoate
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Overview
Description
Preparation Methods
The synthesis of ethyl 2,3-diamino-5-bromobenzoate typically involves the bromination of methyl anthranilate followed by diazo bromination . This two-step reaction process is crucial for obtaining the desired compound with high purity. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure consistency and quality.
Chemical Reactions Analysis
Ethyl 2,3-diamino-5-bromobenzoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and various solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2,3-diamino-5-bromobenzoate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: As a derivative of benzocaine, it may have applications in developing new local anesthetics or other therapeutic agents.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of ethyl 2,3-diamino-5-bromobenzoate involves its interaction with specific molecular targets and pathways. As a derivative of benzocaine, it likely exerts its effects by blocking sodium channels in nerve cells, thereby preventing the transmission of pain signals. This mechanism is similar to other local anesthetics, which also target sodium channels to achieve their effects.
Comparison with Similar Compounds
Ethyl 2,3-diamino-5-bromobenzoate can be compared with other similar compounds, such as:
Benzocaine: A widely used local anesthetic with a similar structure but lacking the bromine and amino groups.
Procaine: Another local anesthetic with a different chemical structure but similar pharmacological effects.
Lidocaine: A more potent local anesthetic with a different mechanism of action and chemical structure.
The uniqueness of this compound lies in its specific chemical modifications, which may confer distinct biological activities and applications compared to these similar compounds.
Properties
CAS No. |
1674402-19-7 |
---|---|
Molecular Formula |
C9H11BrN2O2 |
Molecular Weight |
259.1 |
Purity |
95 |
Origin of Product |
United States |
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